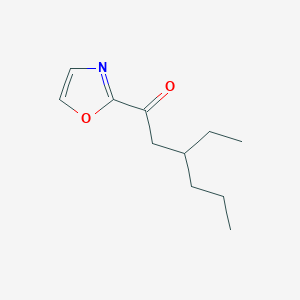

2-(3-Ethylhexanoyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. journalajst.comchemrxiv.org This structural motif is a key component in a multitude of natural products and synthetic compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. journalajst.comwisdomlib.org The oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage with various enzymes and receptors in biological systems through diverse non-covalent interactions. journalajst.comwisdomlib.org

Beyond pharmaceuticals, oxazoles are gaining traction in materials science. numberanalytics.com Their inherent aromaticity and the presence of heteroatoms bestow unique electronic and photophysical properties, making them attractive for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The synthesis of oxazole derivatives is a mature yet continually evolving field, with classical methods like the Robinson-Gabriel and Fischer syntheses being complemented by modern, more efficient protocols, including metal-catalyzed cross-couplings and multicomponent reactions. researchgate.netchemeurope.com These synthetic advancements allow for precise control over the substitution pattern of the oxazole ring, enabling the fine-tuning of its properties for specific applications.

Strategic Position of 2-(3-Ethylhexanoyl)oxazole in Organic Synthesis and Advanced Materials Research

This compound, a member of the 2-acyloxazole family, occupies a strategic position at the intersection of synthetic utility and materials potential. The introduction of an acyl group at the C2 position of the oxazole ring is a synthetically challenging yet valuable transformation. chemistryviews.org This functionality serves as a versatile handle for further chemical modifications.

The synthesis of 2-acyloxazoles can be achieved through various modern methods, avoiding the limitations of direct acylation which can be problematic. acs.org Promising routes include the oxidative cyclization of α-aminoketones or the domino reactions of substrates like aryl methyl ketones. researchgate.netthieme-connect.com For instance, a metal-free approach using a TBHP/KI-promoted oxidative cyclization of an appropriate α-aminoketone could be a viable pathway to this compound. thieme-connect.com Another strategy involves the reaction of magnesiated oxazoles with Weinreb amides, which has been shown to exclusively yield 2-acyl oxazoles. acs.org

The 2-acyl group in this compound is not merely a synthetic intermediate; it can also influence the molecule's electronic properties. This makes it a potential building block for advanced organic materials. dtic.mil The keto-oxazole motif can act as a chelating unit for metal ions, opening possibilities for the construction of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties. dtic.mil The specific 3-ethylhexanoyl side chain provides solubility and influences the morphology of resulting materials in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898759-35-8 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

This table presents basic identification data for the compound.

Current Gaps and Research Imperatives in Oxazole-Based Chemistry

Despite significant progress, challenges and research gaps remain in oxazole chemistry. A primary imperative is the development of more sustainable and atom-economical synthetic methods. numberanalytics.com While many routes to oxazoles exist, the pursuit of metal-free, catalyst-free, and multicomponent reactions that minimize waste and maximize efficiency is a key goal. researchgate.nettandfonline.com The synthesis of polysubstituted oxazoles with complete regiocontrol also remains a significant challenge. nih.gov

Specifically for compounds like this compound, a major research gap is the lack of detailed characterization and application-focused studies. While its synthesis is plausible with current methods, its specific properties and potential have not been extensively explored. Future research should focus on:

Optimized Synthesis: Developing and reporting a high-yield, scalable, and sustainable synthesis for this compound and related 2-acyloxazoles.

Detailed Characterization: Thoroughly investigating its photophysical and electronic properties to assess its suitability for applications in organic electronics.

Exploration in Materials Science: Utilizing it as a building block for novel polymers or MOFs and evaluating the properties of these new materials. koreascience.kr

Probing Reactivity: Investigating the reactivity of the 2-acyl-oxazole moiety to develop new synthetic transformations and expand its utility as an intermediate.

Addressing these research imperatives will not only advance our understanding of this specific molecule but also contribute to the broader field of oxazole chemistry, potentially unlocking new applications in medicine, materials science, and beyond. mdpi.com The exploration of such specifically functionalized heterocycles is crucial for pushing the boundaries of what is possible in molecular design and engineering. chemrxiv.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHKQDUVYSDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642062 | |

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-35-8 | |

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 3 Ethylhexanoyl Oxazole and Oxazole Scaffolds

Electrophilic Aromatic Substitution Patterns in Oxazoles, with Focus on C4 and C5 Reactivity

The oxazole (B20620) ring is generally considered electron-deficient due to the presence of two electronegative heteroatoms, which makes electrophilic aromatic substitution challenging unless the ring is activated by electron-donating substituents. pharmaguideline.comwikipedia.org When such activating groups are present, the substitution occurs preferentially at specific positions.

Research indicates that electrophilic attack primarily takes place at the C5 position. wikipedia.orgchemeurope.comtandfonline.comfirsthope.co.in This regioselectivity is attributed to the resonance stabilization of the cationic intermediate formed during the substitution process. Some studies also report reactivity at the C4 position, suggesting a reactivity order of C4 > C5 > C2 in certain contexts, while others establish a C5 > C4 > C2 scale under typical electrophilic conditions. pharmaguideline.comnih.gov The C2 position is the least reactive towards electrophiles due to the inductive electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. clockss.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Relative Reactivity | Rationale | Supporting Evidence |

|---|---|---|---|

| C5 | Highest | Most stable cationic intermediate; favored by electron-donating groups. wikipedia.orgtandfonline.comfirsthope.co.in | Nitration and halogenation typically occur at C5. firsthope.co.in |

| C4 | Intermediate | Less stable intermediate than C5 but more stable than C2. pharmaguideline.comclockss.org | Observed in some reactions like Vilsmeier-Haack formylation. clockss.org |

| C2 | Lowest | Strongest deactivation by adjacent electronegative N and O atoms. clockss.org | Generally unreactive towards electrophiles. |

Nucleophilic Attack at the C2 Position of the Oxazole Ring

Direct nucleophilic aromatic substitution on an unsubstituted oxazole ring is uncommon. pharmaguideline.comtandfonline.com However, the electronic properties of the ring render the C2 position the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com The acidity of the ring protons follows the order C2 > C5 > C4, making deprotonation at the C2 position relatively easy with a strong base, especially when the position is unsubstituted. wikipedia.orgtandfonline.com

Key findings regarding nucleophilic attack include:

Activation: The presence of a good leaving group, such as a halogen, at the C2 position is typically required for a successful nucleophilic substitution reaction. pharmaguideline.comwikipedia.orgchemeurope.com

Ring Cleavage: Nucleophilic attack on the oxazole ring frequently leads to ring cleavage rather than simple substitution. pharmaguideline.com For example, treatment with nucleophiles like ammonia or formamide can cause the ring to open and reclose, forming an imidazole (B134444). pharmaguideline.com

Metallation: The reaction with organolithium reagents (metallation) occurs at the electron-deficient C2 position. pharmaguideline.com The resulting 2-lithio-oxazoles, however, can be unstable and may exist in equilibrium with a ring-opened isonitrile form. pharmaguideline.comwikipedia.org This instability can be mitigated by forming a complex with agents like triethylborate, which stabilizes the lithiated intermediate. nih.govacs.org

Cycloaddition Reactions of Oxazoles (e.g., [2+2], [3+2], and [4+2] Cycloadditions)

Oxazole scaffolds can participate in various cycloaddition reactions, with the [4+2] Diels-Alder reaction being the most extensively studied and synthetically useful. wikipedia.orgresearchgate.net

In these reactions, the oxazole ring acts as a diene, a behavior attributed to the furan-type oxygen atom at position 1. pharmaguideline.com The reaction is facilitated by electron-donating substituents on the oxazole ring, which increase the energy of the highest occupied molecular orbital (HOMO) of the diene, and by electron-withdrawing groups on the dienophile. pharmaguideline.com The Diels-Alder reaction of oxazoles is a powerful method for synthesizing substituted pyridines. wikipedia.orgchemeurope.com The initial cycloaddition yields a bicyclic adduct which, upon losing a molecule (often water or another small molecule containing the original oxygen atom), aromatizes to the pyridine (B92270) ring. wikipedia.org

Conversely, activating the oxazole nitrogen with a Brønsted or Lewis acid can lower the lowest unoccupied molecular orbital (LUMO) of the diene, facilitating reactions with dienophiles like ethylene in what is termed an inverse-electron-demand Diels-Alder reaction. nih.govresearchgate.netacs.org A wide range of dienophiles, including alkenes, alkynes, and benzynes, have been successfully employed in these cycloadditions. pharmaguideline.com

Table 2: Examples of Dienophiles in Oxazole Diels-Alder Reactions

| Dienophile Class | Specific Example | Product Type (after aromatization) | Reference |

|---|---|---|---|

| Alkenes | Ethylene, Maleic anhydride | Pyridine derivatives | nih.govresearchgate.net |

| Alkynes | Acetylenic esters | Furan derivatives | pharmaguideline.com |

| Heterodienophiles | N-Phenylmaleimide | Bicyclic 2-pyridones | researchgate.net |

| Benzynes | Benzyne | Fused pyridine systems | pharmaguideline.com |

Ring-Opening and Recyclization Pathways of Oxazoles

The oxazole ring can undergo cleavage under various conditions, often leading to intermediates that can recyclize to form different heterocyclic structures. This reactivity provides versatile synthetic pathways from oxazole precursors.

Nucleophile-Induced Ring Opening: As mentioned in section 3.2, strong nucleophiles can attack the C2 position, leading to an electrocyclic ring opening. acs.org Deprotonation at C2 with a strong base like n-butyllithium can result in an equilibrium with an open-chain isonitrile. wikipedia.org

Reductive Ring Opening: Reduction of the oxazole ring, for example with a nickel and aluminum alloy, can afford ring-opened products or lead to the formation of non-aromatic oxazolines. tandfonline.com

Photochemical and Thermal Rearrangements: Oxazoles are susceptible to photochemical transformations that can induce ring cleavage and rearrangement. tandfonline.com A notable thermal rearrangement is the Cornforth rearrangement . This reaction involves a 4-acyloxazole, where the acyl group and the C5 substituent exchange positions through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure to the rearranged oxazole. wikipedia.orgwikipedia.orgalchetron.com

Conversion to Other Heterocycles: Through ring-opening and subsequent recyclization pathways, oxazoles can be converted into a variety of other five- or six-membered heterocycles, including imidazoles, pyrroles, and pyrimidines. pharmaguideline.comtandfonline.com Recently, a novel skeletal rearrangement of oxazoles to azepines and pyrroles via dynamic 8π electrocyclizations has also been reported. nih.gov

Organometallic Chemistry and Transition Metal-Catalyzed Cross-Coupling Reactions of Oxazole Derivatives

The direct functionalization of the oxazole core via classical methods can be challenging. Modern organometallic chemistry, particularly transition metal-catalyzed cross-coupling reactions, has provided powerful and versatile tools for the regioselective construction of carbon-carbon and carbon-heteroatom bonds on the oxazole scaffold. These methods typically involve the preparation of an organometallic oxazole species or a halogenated oxazole, which then participates in a catalytic cycle.

The preparation of specifically functionalized oxazoles is a prerequisite for their use in cross-coupling reactions. Regioselective metallation and halogenation are the most common strategies to achieve this.

Metallation: Direct deprotonation of the oxazole ring is highly regioselective. The most acidic proton is at the C2 position, which can be selectively removed by strong bases like n-butyllithium (n-BuLi) or lithium amides. wikipedia.orgfirsthope.co.innih.gov While 2-lithiooxazoles are prone to ring-opening, using TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc (e.g., TMPMgCl·LiCl) can generate more stable magnesiated or zincated species at C2, which resist fragmentation and react efficiently with various electrophiles. nih.gov This allows for sequential, regioselective metallation and functionalization at different positions on the ring. nih.govresearchgate.net

Halogenation: Introducing a halogen atom provides a versatile handle for subsequent cross-coupling.

C2-Halogenation: Can be achieved by quenching a C2-lithiated oxazole with a halogen source.

C5-Halogenation: Electrophilic halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS) tend to react at the C5 position, consistent with the patterns of electrophilic substitution. clockss.org

C4-Halogenation: Functionalizing the C4 position is the most difficult. However, highly regioselective C4-bromination of 5-substituted oxazoles has been achieved, with solvents like DMF playing a critical role in directing the selectivity away from the more reactive C2 position. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable for modifying oxazole scaffolds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or triflate, is particularly prominent due to its mild conditions and high functional group tolerance. yonedalabs.comlibretexts.orgmdpi.com

Halo-oxazoles are excellent substrates for these reactions. researchgate.net 2-Halooxazoles, 4-halooxazoles, and 5-halooxazoles all participate effectively in Suzuki-Miyaura couplings with a range of aryl and heteroaryl boronic acids. acs.orgrsc.orgnih.gov This allows for the synthesis of complex biaryl and heteroaryl structures containing an oxazole core. researchgate.net Catalyst and ligand choice is crucial for achieving high yields and can even control regioselectivity in di-halogenated systems. organic-chemistry.org For instance, direct C-H arylation methods, which bypass the need for pre-halogenation, have been developed where the choice of phosphine ligand and solvent polarity can selectively direct arylation to either the C2 or C5 position. organic-chemistry.org

Table 3: Illustrative Suzuki-Miyaura Coupling of Halo-oxazoles

| Oxazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Bromo-5-phenyloxazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-5-phenyloxazole | acs.org |

| Ethyl 2-bromooxazole-4-carboxylate | (Hetero)arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-(Hetero)aryl oxazole derivative | organic-chemistry.org |

| Ethyl 5-bromooxazole-4-carboxylate | (Hetero)arylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 5-(Hetero)aryl oxazole derivative | organic-chemistry.org |

| 2-Chlorooxazole derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Aryl oxazole derivative | mdpi.com |

Functional Group Transformations and Derivatization of the 3-Ethylhexanoyl Moiety

The 3-ethylhexanoyl moiety of 2-(3-Ethylhexanoyl)oxazole presents a versatile platform for a variety of functional group transformations and derivatizations. The presence of a carbonyl group and an aliphatic side chain allows for a range of chemical modifications, enabling the synthesis of diverse analogs with potentially altered physicochemical properties and biological activities. Research in this area, while not extensively focused on this specific molecule, can be contextualized within the broader understanding of ketone and alkyl side-chain reactivity on heterocyclic scaffolds.

The primary sites for transformation on the 3-ethylhexanoyl group are the carbonyl carbon, the α-carbons, and the broader alkyl chain. These transformations can be broadly categorized into reductions of the carbonyl group, reactions involving the enolate or enol forms, and oxidative or substitutive reactions along the alkyl chain.

Reduction of the Carbonyl Group

The ketone functionality of the 3-ethylhexanoyl side chain is susceptible to reduction to a secondary alcohol, which can be a key step in creating new chiral centers and further derivatization. The choice of reducing agent dictates the degree of reduction and stereoselectivity.

Commonly employed reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol or ethanol, and would be expected to selectively reduce the ketone to an alcohol without affecting the oxazole ring. LiAlH₄ is a much stronger reducing agent and, while effective for ketone reduction, might pose a risk to the stability of the oxazole ring under certain conditions.

Catalytic hydrogenation represents another viable method for the reduction of the carbonyl group. This approach often employs transition metal catalysts such as palladium, platinum, or nickel. The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve the desired transformation.

Table 1: Reagents for the Reduction of the Carbonyl Group of this compound

| Reagent | Solvent | Expected Product |

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | 2-(1-hydroxy-3-ethylhexyl)oxazole |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 2-(1-hydroxy-3-ethylhexyl)oxazole |

| H₂/Palladium on carbon | Ethanol | 2-(1-hydroxy-3-ethylhexyl)oxazole |

Reactions at the α-Carbon

The α-carbons of the 3-ethylhexanoyl moiety are activated by the adjacent carbonyl group, making them susceptible to a range of reactions, including halogenation and alkylation, which proceed through an enol or enolate intermediate. libretexts.org

α-Halogenation: In the presence of an acid catalyst, ketones can undergo halogenation at the α-position. libretexts.org This reaction proceeds through an enol intermediate. For this compound, this would result in the substitution of a hydrogen atom on the carbon adjacent to the carbonyl with a halogen, such as bromine or chlorine. This α-halo ketone is a versatile intermediate for further synthetic manipulations, including the introduction of other functional groups or the formation of α,β-unsaturated ketones through dehydrohalogenation. libretexts.org

α-Alkylation: The α-hydrogens are also acidic enough to be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid polyalkylation.

Table 2: Representative Reactions at the α-Carbon of the 3-Ethylhexanoyl Moiety

| Reaction | Reagents | Expected Product |

| α-Bromination | Br₂, Acetic Acid | 2-(2-bromo-3-ethylhexanoyl)oxazole |

| α-Alkylation | 1. LDA, THF; 2. CH₃I | 2-(2,3-diethylhexanoyl)oxazole |

Oxidation of the Alkyl Side Chain

While the oxazole ring itself can be sensitive to strong oxidizing agents, selective oxidation of the alkyl side chain may be achievable under controlled conditions. pharmaguideline.com Side-chain oxidation of alkyl groups attached to aromatic or heterocyclic rings can lead to the introduction of new functional groups such as hydroxyl or carbonyl groups. libretexts.org

For the 3-ethylhexanoyl moiety, oxidation could potentially occur at the benzylic-like position (the carbon attached to the oxazole ring) or at other positions along the alkyl chain, although the latter is generally less facile. Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions could lead to cleavage of the side chain. Milder, more selective reagents would be necessary to achieve controlled oxidation.

Derivatization via Carbonyl Condensation Reactions

The carbonyl group can also serve as a handle for derivatization through condensation reactions with various nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen and carbon-oxygen bonds.

Formation of Hydrazones and Oximes: The ketone can react with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable hydrazones, which are often crystalline solids and can be used for characterization. nih.gov Similarly, reaction with hydroxylamine yields an oxime. These derivatives not only serve for characterization but also can be intermediates for further transformations, such as the Beckmann rearrangement of oximes.

Wittig Reaction: The Wittig reaction provides a powerful method for converting a ketone into an alkene. This involves the reaction of the ketone with a phosphorus ylide. By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from the 3-ethylhexanoyl moiety, introducing a double bond at the former carbonyl position.

Table 3: Derivatization of the Carbonyl Group

| Reaction | Reagents | Expected Product |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine, H⁺ | This compound 2,4-dinitrophenylhydrazone |

| Oxime Formation | Hydroxylamine (NH₂OH), H⁺ | This compound oxime |

| Wittig Reaction | Methyltriphenylphosphonium bromide, BuLi | 2-(1-(prop-1-en-2-yl)-2-ethylbutyl)oxazole |

Spectroscopic Characterization Methodologies in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Oxazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of oxazole (B20620) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be mapped.

In the ¹H NMR spectrum of 2-(3-Ethylhexanoyl)oxazole, distinct signals are expected for the protons on the oxazole ring and those on the 3-ethylhexanoyl side chain. The protons on the oxazole ring, specifically at the C4 and C5 positions, typically appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic system. The protons of the aliphatic side chain would appear in the upfield region (δ 0.8-3.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (C2' position) are expected to be the most downfield of the side chain protons due to the deshielding effect of the carbonyl.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the oxazole ring (C2, C4, C5) are typically observed in the δ 120-165 ppm range. The carbonyl carbon of the acyl group is highly deshielded and would produce a characteristic signal further downfield, generally in the δ 180-200 ppm region. The remaining aliphatic carbons of the ethyl and butyl groups attached to the hexanoyl chain would appear in the upfield region of the spectrum. Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon skeleton and attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H4/H5 | 7.0 - 8.0 | - |

| Oxazole C2 | - | 160 - 165 |

| Oxazole C4/C5 | - | 120 - 145 |

| Carbonyl C1' | - | 185 - 195 |

| CH₂ (C2') | 2.8 - 3.2 | 35 - 45 |

| CH (C3') | 2.0 - 2.5 | 45 - 55 |

| Aliphatic CH₂/CH₃ | 0.8 - 1.8 | 10 - 40 |

Mass Spectrometry Techniques in Oxazole Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of oxazole derivatives under EI conditions is often characteristic and can be used to confirm the identity of substituents. nih.gov The molecular ion of this compound would likely undergo fragmentation through several key pathways. A common fragmentation for 2-acyloxazoles is the cleavage of the bond between the carbonyl carbon and the oxazole ring (alpha-cleavage), leading to the formation of an acylium ion and an oxazole radical, or vice-versa. Another typical fragmentation pathway involves the cleavage of bonds within the alkyl side chain. For instance, the loss of an ethyl or butyl radical from the 3-ethylhexanoyl group would result in significant fragment ions. The analysis of these fragment ions helps to piece together the structure of the parent molecule. clockss.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 209 | [M]⁺ (Molecular Ion) | - |

| 180 | [M - C₂H₅]⁺ | Loss of ethyl radical from side chain |

| 152 | [M - C₄H₉]⁺ | Loss of butyl radical from side chain |

| 141 | [C₈H₁₃O]⁺ (Acylium ion) | Cleavage of C2-C1' bond |

| 69 | [C₃H₃NO]⁺ (Oxazole cation) | Cleavage of C2-C1' bond |

Infrared (IR) Spectroscopy for Identification of Functional Groups in Oxazole Structures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features: the carbonyl group and the oxazole ring.

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. masterorganicchemistry.combeilstein-journals.org This peak is a key diagnostic for the presence of the hexanoyl group. The oxazole ring itself gives rise to a series of characteristic absorptions. These include C=N stretching vibrations, typically found in the 1620-1690 cm⁻¹ range, and C=C stretching vibrations around 1500-1600 cm⁻¹. The C-O-C stretching within the ring usually produces a strong band in the 1000-1300 cm⁻¹ region. chemmethod.com Additionally, C-H stretching vibrations from the aliphatic side chain would be observed in the 2850-3000 cm⁻¹ range. pressbooks.pub

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Aliphatic (Ethylhexanoyl) |

| 1700 - 1725 | C=O Stretch | Ketone |

| 1620 - 1690 | C=N Stretch | Oxazole Ring |

| 1500 - 1600 | C=C Stretch | Oxazole Ring |

| 1000 - 1300 | C-O-C Stretch | Oxazole Ring |

Advanced Spectroscopic Methods for Complex Oxazole Architectures

For more complex oxazole-containing molecules or in cases where 1D NMR spectra are ambiguous due to signal overlap, advanced spectroscopic methods are employed. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing definitive structural assignments. semanticscholar.orgresearchgate.net

COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the aliphatic side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons.

Furthermore, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, providing an additional layer of certainty in the identification of novel or complex oxazole derivatives.

Theoretical and Computational Chemistry of Oxazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of oxazole-containing molecules. These methods allow for the detailed exploration of electronic properties and the prediction of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are utilized to predict optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity parameters. irjweb.com

Studies on oxazole derivatives have demonstrated that DFT can effectively predict parameters such as chemical potential, global chemical hardness, and the electrophilicity index, which collectively indicate the reactivity of the compound. irjweb.com For instance, the HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com Theoretical calculations on N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine revealed a HOMO-LUMO energy gap of 4.8435 eV, indicating a high degree of reactivity. irjweb.com

Furthermore, DFT is applied to study photochemical processes like the Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov For triphenyl-substituted oxazole systems, Time-Dependent DFT (TD-DFT) calculations have shown that the intramolecular hydrogen bond is strengthened in the excited state, facilitating proton transfer. mdpi.comnih.gov These calculations also help in understanding how structural modifications, such as the addition of electron-donating or -withdrawing groups, can tune the optical properties of benzoxazole-based architectures for applications in OLEDs and solar cells. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for an Oxazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy (EHOMO) | -5.6518 eV |

| LUMO Energy (ELUMO) | -0.8083 eV |

| Energy Gap (ΔE) | 4.8435 eV |

| Global Hardness (η) | 0.2064 eV |

| Global Softness (S) | 0.2128 |

| Electronegativity (χ) | 3.2300 eV |

| Electrophilicity Index (ω) | 2.5270 eV |

Data derived from a DFT study on an N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine. irjweb.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying oxazole systems. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to investigate molecular structures, vibrational frequencies, and intermolecular interactions. europa.eumdpi.com

For example, ab initio calculations at the MP2/aug-cc-pVXZ level of theory have been used to determine the equilibrium structures and binding energies of van der Waals aggregates formed between an oxazole molecule and nonpolar molecules like CO2 and N2. europa.eu Such studies are crucial for understanding the potential of oxazole-based materials in applications like gas capture. europa.eu Combined with DFT, ab initio methods offer a comprehensive approach to understanding the electronic and structural properties of complex systems, as demonstrated in studies of compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, a related heterocyclic system. mdpi.com

Molecular Modeling and Simulation of Oxazole Interactions and Aggregates

Molecular modeling and simulation techniques are powerful tools for exploring the non-covalent interactions and aggregation behavior of oxazole derivatives. These methods provide insights into how oxazoles interact with their environment, which is fundamental to their role in materials science and medicinal chemistry. ekb.egnih.gov

The distinctive structure of the oxazole moiety allows its derivatives to participate in various supramolecular interactions, including van der Waals forces. irjweb.com Theoretical studies have focused on characterizing the van der Waals aggregates formed between oxazole and small atmospheric molecules. Using ab initio calculations, researchers have investigated the equilibrium structures and binding energies of complexes such as oxazole-CO2 and oxazole-N2. europa.eu

These computational analyses reveal that oxazole exhibits a higher binding selectivity for CO2 over N2. europa.eu The addition of a second gas molecule can further strengthen the adsorption energy of these three-body complexes compared to the two-body systems. europa.eu Analysis of intermolecular interactions in the crystal structures of a series of 4,5-phenyl-oxazoles has also been performed to understand the hierarchy and energetics of different weak intermolecular forces, providing crucial information for crystal engineering and materials design. nih.gov

Oxazole and its derivatives are being explored as potential ligands for the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage and separation. europa.eunih.gov Computational simulations are pivotal in this field, offering insights into the adsorption, diffusion, and separation of gases within these frameworks. acs.org

Solid-state simulations using methods like Monte Carlo are employed to analyze the adsorption behaviors and energies of gases on oxazole-functionalized surfaces. europa.eu Studies have shown that incorporating oxazole into MOFs can lead to selective capture of CO2 from nitrogen-rich atmospheres. europa.eu The adsorption capacity can be further enhanced by the addition of metallic clusters (e.g., Au6, Cu6) or by using metallic surfaces (e.g., Au, Cu, ZnO). europa.eu High-throughput computational screening, combining molecular simulations and sometimes machine learning, is used to rapidly assess large databases of potential MOF structures to identify the most promising candidates for specific applications like flue gas separation. acs.orgcam.ac.uk

Reactivity Descriptors (e.g., Fukui Functions, Molecular Polarizability) in Understanding Oxazole Reactivity Patterns

To rationalize and predict the chemical reactivity of oxazole systems, various reactivity descriptors derived from conceptual DFT are employed. These descriptors provide a quantitative measure of the local reactivity of different atomic sites within a molecule.

The Fukui function, f(r), is a key reactivity indicator that describes the change in electron density at a specific point when the total number of electrons in the system changes. komorowski.edu.pl It helps to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For oxazole, calculations have shown that the preferential site for electrophilic substitution is the C5 position, followed by the C4 position, while nucleophilic agents tend to attack the C2 position. komorowski.edu.plresearchgate.net

The analysis of polarization-justified Fukui functions, which are based on molecular polarizability, can offer a more sensitive tool for predicting reactivity patterns compared to traditional methods based solely on electron density. komorowski.edu.pl These functions correctly identify the key reactivity features of the oxazole ring. komorowski.edu.pl Other global reactivity descriptors, such as molecular polarizability, electronegativity, and chemical hardness, are also calculated to provide a comprehensive understanding of the molecule's stability and reactivity. irjweb.comscholarsresearchlibrary.com For example, a molecule with a smaller frontier orbital gap is generally more polarizable and exhibits higher chemical reactivity. scholarsresearchlibrary.com

Structure-Property Relationship Predictions for Novel Oxazole Architectures

The prediction of structure-property relationships is a cornerstone of modern chemical research, enabling the design of molecules with tailored functionalities. For novel oxazole architectures, including 2-(3-Ethylhexanoyl)oxazole, computational methods are invaluable for forecasting their physical, chemical, and biological properties based on their molecular structure.

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools frequently used to correlate the structural or property descriptors of a set of compounds with their biological activity or physical properties, respectively. For oxazole derivatives, these models can predict a range of activities, including their potential as antimicrobial or anticancer agents.

The biological activity of oxazole derivatives is often linked to the nature and position of substituents on the oxazole ring. For 2-acyloxazoles like this compound, the acyl group at the C2 position is a key determinant of its reactivity and potential biological interactions. The 3-ethylhexanoyl side chain, with its specific length and branching, influences the molecule's lipophilicity and steric profile, which are critical factors in its interaction with biological targets.

A notable study on α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) provides significant insights into the structure-activity relationships of the C2 acyl side chain. This research demonstrated that modifications to the acyl group, such as the introduction of aryl replacements or conformational restrictions, can dramatically alter the inhibitory potency of the molecule. For instance, the replacement of a terminal phenyl group with a 1-naphthyl or a 3-chlorophenyl group resulted in inhibitors with significantly enhanced potency. This suggests that the 3-ethylhexanoyl group in this compound could be a site for modification to tune its biological activity.

Computational methods such as Density Functional Theory (DFT) can be employed to predict the electronic properties of this compound. DFT calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for understanding the molecule's reactivity in chemical reactions, such as nucleophilic or electrophilic substitutions. The electron-deficient nature of the oxazole ring generally directs nucleophilic attacks to the 2- and 5-positions. The presence of the electron-withdrawing 3-ethylhexanoyl group at the C2 position further enhances the electrophilicity at this site.

The following table summarizes the predicted physicochemical properties for this compound based on computational models. It is important to note that these are predicted values and may differ from experimental results.

| Property | Predicted Value |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| Boiling Point | 276.6 ± 23.0 °C |

| Density | 0.994 ± 0.06 g/cm³ |

| pKa (conjugate acid) | -1.75 ± 0.10 |

This data is predictive and has been sourced from chemical databases.

Further computational studies, such as molecular docking simulations, could predict the binding affinity of this compound to specific biological targets, like enzymes or receptors. Such studies are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

The table below illustrates a hypothetical structure-activity relationship for a series of 2-acyloxazole derivatives, highlighting the impact of the C2-substituent on a hypothetical inhibitory activity (IC50). This data is illustrative and serves to demonstrate the principles of SAR.

| Derivative | C2-Substituent | Predicted IC50 (µM) |

| 1 | -CO-(CH₂)₂CH(C₂H₅)₂ (3-Ethylhexanoyl) | 15.2 |

| 2 | -CO-CH₃ (Acetyl) | 55.8 |

| 3 | -CO-Ph (Benzoyl) | 8.5 |

| 4 | -H | >100 |

This is a hypothetical data table to illustrate Structure-Activity Relationships.

Applications of 2 3 Ethylhexanoyl Oxazole and Its Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique electronic properties and reactivity of the oxazole (B20620) ring make its derivatives exceptionally versatile synthons in organic chemistry. They serve as stable, yet activatable, intermediates for the construction of more complex molecular architectures, including other heterocyclic systems, amino acids, and peptides.

The oxazole ring is a valuable precursor for synthesizing other classes of heterocyclic compounds, primarily through cycloaddition reactions. researchgate.net The diene-like character of the oxazole core allows it to participate in Diels-Alder reactions with various dienophiles, such as alkenes and alkynes. acs.org This reaction pathway is a powerful method for constructing substituted pyridine (B92270) rings. acs.org The initial cycloaddition adduct undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule, to yield the aromatic pyridine system. This strategy has been famously employed in the synthesis of pyridoxine, also known as Vitamin B6. acs.org

Furthermore, the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is a foundational method for creating 5-substituted oxazoles. researchgate.netsciengine.com These resulting oxazoles can be further elaborated or transformed. For instance, oxazole intermediates have been used to construct complex molecules containing multiple heterocyclic substituents, such as pyrimidine (B1678525) derivatives, demonstrating the flexibility of this synthetic approach. researchgate.net Ring-cleavage reactions of oxazoles can also lead to other important structures; for example, under nucleophilic conditions with ammonia, oxazoles can be converted into imidazoles. researchgate.net

Oxazole derivatives, particularly oxazolones (azlactones), are pivotal intermediates in the chemistry of amino acids and peptides. bohrium.com Research has provided experimental evidence identifying oxazolones as key reactive intermediates in prebiotic peptide synthesis. bohrium.com In aqueous environments, these compounds can react with water to form dipeptides or with other amino acids to generate tripeptides, thus enabling peptide chain extension. bohrium.com A critical aspect of this process is its high chiral selectivity, which provides a potential route to the chirally pure polypeptides essential for life. bohrium.com

The oxazole moiety is also found within the structure of numerous naturally occurring peptides, many of which exhibit potent biological activity. epfl.ch Compounds like Microcin B17, a peptide antibiotic, contain multiple oxazole (and thiazole) rings formed through the post-translational modification of serine and threonine residues in the peptide backbone. epfl.chnih.gov The synthesis and study of these natural products drive the development of new synthetic methodologies where oxazole-containing fragments are key building blocks.

Materials Science Applications of Oxazole-Containing Polymers and Materials

The incorporation of the rigid, aromatic oxazole heterocycle into polymer backbones can impart desirable electronic, thermal, and chemical properties. This has led to the investigation of oxazole-containing polymers for applications in organic electronics and as high-performance materials.

In the field of organic electronics, there is a continuous search for new materials with tailored properties for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic photodetectors. nih.gov Conjugated polymers containing oxazole units have been developed as promising n-type (electron-accepting) organic semiconductors. chemscene.com The inclusion of the electron-deficient oxazole ring into a polymer backbone helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable trait for efficient electron transport. chemscene.com

Research has demonstrated the synthesis of regioregular, oxazole-flanked monomers containing cores like naphthalene (B1677914) diimide (NDI) and thienopyrroledione (TPD). chemscene.comrsc.org Subsequent polymerization via methods such as direct arylation yields conjugated polymers with deep LUMO levels (around -3.8 eV), placing their orbital energetics firmly in the semiconducting regime. chemscene.com The Donor-π-Acceptor (D-π-A) architectural strategy is often employed, where the oxazole can function as part of the acceptor or the π-bridge, facilitating intramolecular charge transfer, which is crucial for the photophysical properties of fluorescent probes and electronic materials.

| Polymer System | Key Monomer Units | Reported LUMO Level (eV) | Potential Application |

|---|---|---|---|

| NDI/Oxazole/TPD Polymer | Naphthalene diimide (NDI), Oxazole, Thienopyrroledione (TPD) | ~ -3.8 | n-type Organic Semiconductor chemscene.com |

| Benzotriazole/Thiophene Polymer (Analogous Azole System) | 5,6-difluorobenzotriazole, Thiophene derivatives | -3.58 to -3.68 | Organic Light-Emitting Diodes (OLEDs) nih.gov |

The inherent rigidity and aromaticity of the oxazole ring contribute to high thermal stability when incorporated into a polymer backbone. Aromatic polymers containing heterocyclic rings are known for their robustness. For example, aromatic polyesters containing the related oxadiazole ring system exhibit high thermal stability due to the presence of these rings in the polymer backbone. Similarly, copolymers derived from sulfamethoxazole, which contains an isoxazole (B147169) ring, show very good thermal stability with high glass transition temperatures (Tg) ranging from 260-300 °C.

This high stability is attributed to the strong covalent bonds and the high energy required to break down the aromatic structures. Polymers like poly(p-phenylene benzobisoxazole) (PBO) are renowned for their exceptional thermal stability, high tensile strength, and chemical resistance, serving as benchmarks for high-performance materials. This body of research suggests that polymers incorporating the 2-(3-Ethylhexanoyl)oxazole motif could similarly exhibit enhanced thermal and chemical resilience, making them candidates for applications requiring durable materials.

Research into Metal-Organic Frameworks (MOFs) and Gas Capture Technologies

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes and chemical functionalities make them prime candidates for gas storage and separation, particularly for carbon capture. The design of the organic linker is critical to the MOF's performance.

While azoles like imidazole (B134444) and triazole are common components in MOF linkers, research has begun to explore the potential of oxazole. researchgate.netchemscene.com Theoretical studies have investigated oxazole as a ligand for the construction of MOFs aimed at the selective capture of CO2. researchgate.net These computational models show that oxazole exhibits a greater adsorption selectivity for CO2 over N2. researchgate.net The interaction is driven by a combination of electrostatics and van der Waals forces between the CO2 molecule and the local environment of the linker. acs.orgchemscene.com

Further computational analysis has shown that the addition of metallic clusters (e.g., Cu6) or surfaces (e.g., ZnO) can significantly enhance the CO2 adsorption capacity of oxazole-based systems. researchgate.net Although the calculated binding energy for CO2 with an oxazole-containing linker is lower than that for a tetrazole-based one, it remains significant and demonstrates the viability of oxazoles in this application. bohrium.comchemscene.com The development of porous covalent organic frameworks (COFs) with stable oxazole linkages further confirms that this heterocycle can be successfully integrated into robust, porous materials. This foundational research highlights the potential for designing novel MOFs using oxazole-functionalized linkers, such as derivatives of this compound, for targeted gas capture technologies. researchgate.net

| Azole Ligand in MOF Linker | Calculated Binding Energy (kJ/mol) | Primary Interaction Type |

|---|---|---|

| Tetrazole | 62.0 - 64.5 | Electrostatics & vdW acs.orgchemscene.com |

| Triazole | 34.8 - 35.8 | Electrostatics & vdW acs.orgchemscene.com |

| Oxazole | Reduced compared to tetrazole | Electrostatics & vdW bohrium.comchemscene.com |

Exploitation of Oxazole Scaffolds in Asymmetric Catalysis Research

The oxazole framework is a pivotal structural motif in the design of chiral ligands for asymmetric catalysis. While direct applications of this compound in this field are not extensively documented in prominent research, the broader class of oxazole-containing molecules, particularly oxazolines, has been instrumental in the development of highly selective catalytic systems. The versatility and efficacy of these scaffolds stem from their modular nature, ready accessibility from chiral precursors, and their ability to form stable chelate complexes with a variety of transition metals. acs.org

The core principle behind the use of oxazole-derived ligands in asymmetric catalysis lies in the creation of a chiral environment around a metal center. This chiral pocket dictates the stereochemical outcome of a reaction by favoring the formation of one enantiomer over the other. The stereocenter on the oxazoline (B21484) ring, typically adjacent to the coordinating nitrogen atom, is positioned in close proximity to the metal's active site, thereby exerting a direct influence on the enantioselectivity of the transformation. acs.org

Prominent classes of oxazole-containing ligands that have found widespread application include bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands. nih.govnih.gov These ligands are prized for their C2-symmetric or non-symmetric nature, which can be fine-tuned to suit the steric and electronic demands of a specific catalytic reaction. The substituents on the oxazole ring and the nature of the bridging unit connecting multiple oxazole moieties play a crucial role in determining the ligand's catalytic performance.

The metal complexes derived from these ligands, often involving copper, palladium, iridium, or iron, have proven to be highly effective catalysts for a diverse array of asymmetric transformations. acs.orgrsc.org These include, but are not limited to, cyclopropanation, Diels-Alder reactions, aldol (B89426) additions, and hydrosilylation reactions. The choice of the metal is contingent on the specific reaction being catalyzed, with each metal exhibiting unique reactivity profiles when coordinated with oxazole-based ligands.

For instance, copper(I) complexes of bis(oxazoline) ligands are renowned for their exceptional performance in the asymmetric cyclopropanation of olefins with diazoacetates, often achieving high yields and enantioselectivities exceeding 99% ee (enantiomeric excess). nih.gov Similarly, iron-bis(oxazoline) complexes have emerged as powerful catalysts for various asymmetric reactions, including O-H bond insertion reactions, with the rigid spiro scaffold of some ligands being essential for high levels of chiral induction. rsc.org

The following interactive data table summarizes the performance of representative oxazoline-based ligands in various asymmetric catalytic reactions, showcasing the high levels of enantioselectivity that can be achieved.

| Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) |

| Bis(oxazoline) (BOX) | Copper(I) | Cyclopropanation | Styrene and ethyl diazoacetate | >99% |

| Pyridine-oxazoline (PyOX) | Iridium | Hydrogenation | Unfunctionalized olefins | Up to 95% |

| Phosphinooxazoline (PHOX) | Iridium | Hydrogenation | Methylstilbene derivatives | Up to 63% |

| Bis(oxazoline) (BOX) | Copper(II) | Diels-Alder | N-Acryloyloxazolidinone | Up to 98% |

| Bis(oxazoline) (BOX) | Copper(II) | Aldol Addition | Dienolsilane and pyruvate (B1213749) esters | Up to 98% |

While this compound itself is not a conventional chiral ligand, its oxazole core represents a foundational element that, with appropriate synthetic modification, could be elaborated into a chiral ligand for asymmetric catalysis. For example, the acyl group could potentially be transformed, or chiral centers could be introduced into the ethylhexanoyl side chain to create a novel ligand scaffold. The exploration of such derivatives could open new avenues in the design of bespoke catalysts for stereoselective synthesis.

Future Research Directions and Unexplored Avenues for 2 3 Ethylhexanoyl Oxazole

The strategic position of 2-(3-Ethylhexanoyl)oxazole, a member of the 2-acyloxazole family, at the intersection of synthetic chemistry and materials science presents a fertile ground for future research. While the oxazole (B20620) ring is a well-established motif in pharmaceuticals, the specific combination of the C2-acyl group and the 3-ethylhexanoyl side chain in this compound opens up avenues for novel investigations. researchgate.netnih.gov Future research can unlock its full potential by focusing on more efficient and sustainable synthetic methodologies, deeper mechanistic understanding of its transformations, exploration of its utility in new technologies, and leveraging advanced computational tools for rational design.

常见问题

Q. What are the recommended synthetic routes for 2-(3-Ethylhexanoyl)oxazole, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step reactions, such as cyclocondensation between aldehyde precursors and acylated intermediates. Key factors include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may risk decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and regioselectivity .

- Catalysts : Acidic or basic catalysts (e.g., HCl, NaHCO₃) influence cyclization efficiency .

Q. Example Optimization Table :

| Reaction Step | Optimal Temp. (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Cyclization | 100 | DMF | 78 |

| Acylation | 80 | THF | 85 |

Q. How is the structural characterization of this compound performed using spectroscopic and analytical techniques?

Q. Key Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.8–3.2 (ethylhexanoyl protons) |

| IR | 1705 cm⁻¹ (C=O stretch) |

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence its handling in laboratory settings?

- Solubility : Moderate in organic solvents (e.g., chloroform, ethyl acetate); limited in water .

- Stability : Sensitive to prolonged light exposure; store under inert gas (N₂/Ar) at –20°C .

- Thermal Stability : Decomposes above 200°C (DSC data recommended) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- The oxazole ring’s electron-deficient nature directs nucleophilic attacks to the 2- and 5-positions.

- DFT Calculations : Reveal localized LUMO orbitals at the acylated side chain, enhancing electrophilicity .

- Substituent Effects : The 3-ethylhexanoyl group stabilizes transition states via steric and inductive effects .

Q. What computational methods (e.g., DFT) are suitable for predicting the interaction between this compound and biological targets like enzymes?

- Docking Simulations : AutoDock Vina or Schrödinger Suite predict binding affinities to active sites (e.g., kinase domains) .

- MD Simulations : Assess stability of ligand-protein complexes over time (100 ns trajectories) .

- HOMO-LUMO Analysis : Quantifies charge transfer potential, correlating with inhibitory activity .

Q. How can discrepancies in biological activity data for oxazole derivatives be systematically analyzed to establish structure-activity relationships (SAR)?

- Comparative Assays : Test analogs with modified substituents (e.g., halogen vs. methyl groups) .

- Data Normalization : Control for variables like cell line viability and compound purity.

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| 2-(3-Ethylhexanoyl) | -CO-(CH₂)₂CH(C₂H₅) | 12.3 |

| 2-(Chloromethyl) | -CH₂Cl | 45.7 |

Q. What strategies are effective for resolving contradictory results in the catalytic efficiency of this compound in asymmetric synthesis?

- Kinetic Studies : Measure turnover frequency (TOF) under varying conditions (pH, solvent) .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomer ratios .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for improved stereoselectivity .

Q. What are the best practices for designing in vitro assays to evaluate the neuroprotective potential of this compound derivatives?

- Cell Models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H₂O₂, Aβ peptides) .

- Endpoint Assays : Measure caspase-3 activity (apoptosis) and mitochondrial membrane potential (JC-1 dye) .

- Dose-Response : Use logarithmic concentrations (1 nM–100 μM) to establish EC₅₀ values .

Notes

- Data Integrity : Cross-validate findings with orthogonal methods (e.g., LC-MS for purity, patch-clamp for ion channel effects).

- Ethical Compliance : Follow institutional guidelines for biological testing and computational resource use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。